molecular formula C16H17N3O2 B11840833 4-(Azetidin-1-yl)phenethyl pyrimidine-5-carboxylate

4-(Azetidin-1-yl)phenethyl pyrimidine-5-carboxylate

Cat. No.: B11840833
M. Wt: 283.32 g/mol
InChI Key: VMWPPEPKGGUEKJ-UHFFFAOYSA-N
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Description

4-(Azetidin-1-yl)phenethyl pyrimidine-5-carboxylate is a synthetic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a unique structure that combines an azetidine ring, a phenethyl group, and a pyrimidine carboxylate moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-1-yl)phenethyl pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Attachment of the Phenethyl Group: The phenethyl group is introduced via a nucleophilic substitution reaction, where the azetidine ring acts as the nucleophile.

    Formation of the Pyrimidine Carboxylate: The final step involves the condensation of the azetidine-phenethyl intermediate with a pyrimidine carboxylate precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-1-yl)phenethyl pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer or neurodegenerative disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(Azetidin-1-yl)phenethyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

4-(Azetidin-1-yl)phenethyl pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

2-[4-(azetidin-1-yl)phenyl]ethyl pyrimidine-5-carboxylate

InChI

InChI=1S/C16H17N3O2/c20-16(14-10-17-12-18-11-14)21-9-6-13-2-4-15(5-3-13)19-7-1-8-19/h2-5,10-12H,1,6-9H2

InChI Key

VMWPPEPKGGUEKJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2=CC=C(C=C2)CCOC(=O)C3=CN=CN=C3

Origin of Product

United States

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